3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine
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Overview
Description
3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine is a complex organic compound featuring a pyridazine ring substituted with a methoxy group, a pyrrolidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the assembly of the pyridazine core. Common reagents used in these steps include substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
6-methylpyridazine: A pyridazine derivative with a methyl group substitution.
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A related compound with a sulfonyl chloride group.
Uniqueness
3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N5O3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-6-methylpyridazine |
InChI |
InChI=1S/C17H25N5O3S/c1-5-22-14(4)17(13(3)20-22)26(23,24)21-9-8-15(10-21)11-25-16-7-6-12(2)18-19-16/h6-7,15H,5,8-11H2,1-4H3 |
InChI Key |
SVRMZRFPHUCWID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C)C |
Origin of Product |
United States |
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